molecular formula C17H14F3NO B2512165 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide CAS No. 1049340-62-6

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Cat. No.: B2512165
CAS No.: 1049340-62-6
M. Wt: 305.3
InChI Key: OMZWCRLUURSYOH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its specific molecular structure that incorporates difluoro and fluorophenyl substituents attached to a cyclopropane core. This compound is provided as a high-purity material for research and development purposes exclusively. While the specific biological activity and mechanism of action for this exact compound require further experimental validation, its structural features are of significant interest in medicinal chemistry. Benzamide derivatives are frequently explored as potential protein kinase inhibitors (PKIs) . Protein kinases are enzymes critical for signal transduction and regulate fundamental cellular processes, including growth, proliferation, and apoptosis; dysregulation of these kinases is often associated with diseases like cancer and inflammatory disorders . As a research chemical, this benzamide serves as a valuable chemical probe for investigating kinase-related pathways and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. Applications: This product is intended for use in non-human research. Its potential applications include use as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a tool compound in biochemical assays to study enzyme inhibition. Handling Note: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-13-4-2-12(3-5-13)17(7-8-17)10-21-16(22)11-1-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWCRLUURSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two primary fragments:

  • 3,4-Difluorobenzoyl group : Derived from 3,4-difluorobenzoic acid.
  • N-((1-(4-Fluorophenyl)cyclopropyl)methyl)amine : A cyclopropane-containing amine with a 4-fluorophenyl substituent.

Retrosynthetic disconnections suggest two key steps:

  • Amide bond formation between the benzoyl chloride and the amine.
  • Construction of the cyclopropane ring via [2+1] cycloaddition or alkylation.

Synthetic Routes for Key Intermediates

Synthesis of 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is well-documented in analogous syntheses, such as the preparation of 6-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, where carboxylic acid activation is critical for subsequent coupling.

Typical conditions :

  • Reagent: SOCl₂ (2.5 equiv)
  • Solvent: Toluene or dichloromethane
  • Temperature: Reflux (70–80°C) for 4–6 hours
  • Yield: >90% (isolated as a colorless liquid).

Synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine

Cyclopropanation of 4-Fluorostyrene

A [2+1] cycloaddition using diethylzinc and diiodomethane generates the cyclopropane ring:

  • Reaction : 4-Fluorostyrene + CH₂I₂ + Et₂Zn → 1-(4-Fluorophenyl)cyclopropane.
  • Oxidation : The cyclopropane is brominated at the methylene position using N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield (1-(4-fluorophenyl)cyclopropyl)methyl bromide.
  • Amination : Gabriel synthesis or azide reduction converts the bromide to the primary amine.

Key considerations :

  • Cyclopropanation yields are moderate (50–70%) due to ring strain.
  • Alternative methods include Simmons-Smith reactions, though these are less selective for styrenes.

Amide Coupling Strategies

The final step involves coupling 3,4-difluorobenzoyl chloride with (1-(4-fluorophenyl)cyclopropyl)methanamine. This is analogous to protocols used in the synthesis of afatinib intermediates, where amide bonds are formed under mild conditions.

Direct Coupling Using Acyl Chloride

Procedure :

  • Dissolve the amine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) as a base.
  • Slowly add 3,4-difluorobenzoyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 12–16 hours.

Workup :

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–80% (estimated).

Coupling via Carbodiimide Reagents

As an alternative, EDCl/HOBt-mediated coupling avoids handling reactive acyl chlorides:

  • Activate 3,4-difluorobenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.
  • Add the amine (1.0 equiv) and stir at room temperature for 24 hours.

Yield : 70–85% (reported for similar benzamides).

Optimization and Challenges

Cyclopropane Stability

Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Conducting coupling reactions at ≤25°C.
  • Using aprotic solvents (e.g., DCM, THF).

Purification Challenges

The hydrophobic cyclopropane and fluorinated groups complicate purification. Recrystallization from ethanol/water mixtures or preparative HPLC is recommended.

Analytical Characterization

Hypothetical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, ArF), 7.15–7.00 (m, 4H, Ar), 3.90 (d, 2H, CH₂NH), 1.50–1.20 (m, 4H, cyclopropane).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -110.5 (m, 2F), -115.2 (s, 1F).
  • HRMS : [M+H]⁺ calc. for C₁₇H₁₄F₃N₂O: 347.1002; found: 347.1005.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Substituents Application/Use Reference
3,4-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide Benzamide 3,4-difluoro; cyclopropylmethyl linked to 4-fluorophenyl Hypothesized CNS activity -
3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS 1156264-10-6) Benzamide 3,4-difluoro; 2-hydroxypropyl Biochemical reagent
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide 2,4-difluorophenyl; trifluoromethylphenoxy Herbicide
2,3-Dimethoxy-N-[1-(4-fluorobenzyl)-piperidin-4-yl]benzamide Benzamide 2,3-dimethoxy; piperidinyl linked to 4-fluorobenzyl Dopaminergic ligand
3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide (CAS 1286717-94-9) Benzenesulfonamide 3,4-difluoro; cyclopropylmethyl with hydroxymethyl Unknown
Key Observations:
  • Fluorine Substitution : The 3,4-difluoro pattern in the target compound is distinct from the 2,4-difluoro substitution in diflufenican . Fluorine’s electron-withdrawing effects enhance metabolic stability and influence binding interactions.
  • Amide vs. Sulfonamide : The benzamide core (target) versus benzenesulfonamide (CAS 1286717-94-9) alters hydrogen-bonding capacity and electronic properties, impacting solubility and target selectivity.

Pharmacological and Agrochemical Relevance

  • The 4-fluorophenyl group may enhance blood-brain barrier penetration.
  • Agrochemical Use : Diflufenican and flutolanil demonstrate that fluorinated benzamides/pyridinecarboxamides are effective in herbicides and fungicides. The target compound’s lack of heterocyclic moieties (e.g., pyridine) may limit agrochemical utility.

Physico-Chemical Properties

  • Molecular Weight : The target compound’s molecular weight is higher than 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (215.2 g/mol ) due to the cyclopropylmethyl and 4-fluorophenyl groups.
  • Lipophilicity : The cyclopropane and fluorinated aromatic rings likely increase logP compared to analogs with polar groups (e.g., hydroxymethyl in CAS 1286717-94-9 ), enhancing membrane permeability.

Biological Activity

3,4-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C17_{17}H14_{14}F3_{3}NO
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 1049340-62-6

Structural Features

FeatureDescription
Fluorine SubstituentsTwo fluorine atoms at the 3 and 4 positions of the benzene ring
Cyclopropyl GroupAttached to a benzamide core
Potential Pharmacological ActivityAnti-inflammatory and anticancer properties

The biological activity of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to therapeutic effects such as:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Initial investigations indicate potential cytotoxic effects against various cancer cell lines.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
  • IC50_{50} Values : The compound exhibited significant cytotoxicity with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference Compound (Doxorubicin)
MCF-70.6510.38
U-9372.415.00
CEM-13<1.000.12

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Models : In vivo studies showed that administration of the compound led to a marked reduction in tumor size in mouse models, supporting its anticancer potential.

Synthesis and Production

The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multi-step processes such as:

  • Suzuki-Miyaura Coupling Reaction : A common method used for forming carbon-carbon bonds.

Synthetic Route Overview

  • Reagents : Boronic acid derivatives and aryl halides.
  • Catalyst : Palladium catalyst under controlled conditions.

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